tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 623582-54-7
VCID: VC2701728
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC1CO
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate

CAS No.: 623582-54-7

VCID: VC2701728

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate - 623582-54-7

Description

tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is a carbamate derivative with a molecular formula of C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. This compound is used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity. It features a tert-butyl group and a carbamate functional group, which significantly contribute to its stability and reactivity in various chemical environments.

Synthesis Methods

The synthesis of tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. A common method includes the use of tert-butyl chloroformate and (1R,2S)-2-(hydroxymethyl)cyclopentanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Biological Activity

While specific biological activity data for tert-Butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate is limited, compounds with similar structures have been shown to exhibit significant pharmacological properties. The presence of the hydroxymethyl group and the cyclopentane ring suggests potential interactions with biological targets such as enzymes or receptors. Carbamate derivatives are frequently investigated for their roles as enzyme inhibitors or modulators in medicinal chemistry.

Research Findings

Research on carbamate derivatives, including those with cyclopentyl moieties, indicates potential applications in drug design and development. These compounds can act as enzyme inhibitors by forming covalent bonds with the active sites of enzymes, which is a mechanism relevant in medicinal chemistry. Additionally, the hydroxy group can engage in hydrogen bonding, further modulating enzyme activity.

CAS No. 623582-54-7
Product Name tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m1/s1
Standard InChIKey JHCUAQXGKDRBOU-RKDXNWHRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CO
SMILES CC(C)(C)OC(=O)NC1CCCC1CO
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1CO
PubChem Compound 66545288
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator